6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes using advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
The major products formed from these reactions include various substituted indoles and quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit protein kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A precursor in the synthesis of various indole derivatives.
Uniqueness
6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its stability and bioactivity compared to other indole derivatives .
Properties
Molecular Formula |
C14H17FN2 |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
6-fluoro-3,3,9-trimethyl-1,2,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C14H17FN2/c1-8-4-5-10(15)13-12(8)9-7-16-14(2,3)6-11(9)17-13/h4-5,16-17H,6-7H2,1-3H3 |
InChI Key |
ILNBWKFDDUAYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(CC(NC3)(C)C)NC2=C(C=C1)F |
Origin of Product |
United States |
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